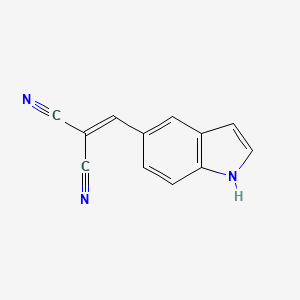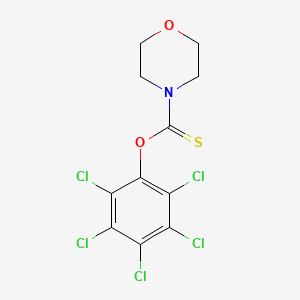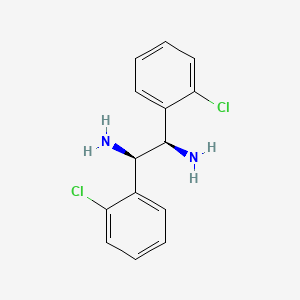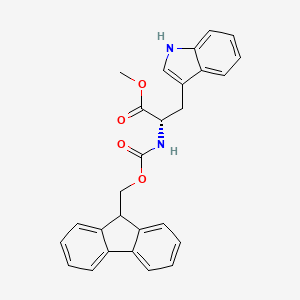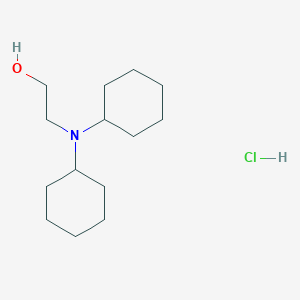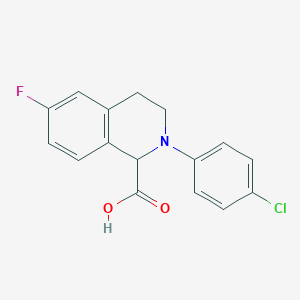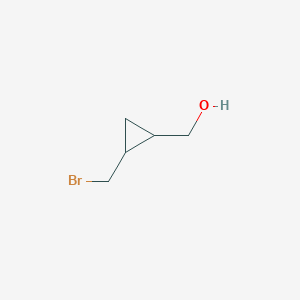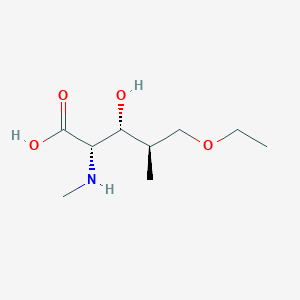
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of (2R,4E)-2-methyl-4-hexenal with tert-butyl isocyanoacetate, followed by hydrolysis and subsequent transformations to obtain the target compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography. The use of advanced techniques and equipment is essential to achieve efficient production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique stereochemistry allows for selective binding to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-4,5-dihydroxy isoleucine
- (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid
Uniqueness
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C9H19NO4/c1-4-14-5-6(2)8(11)7(10-3)9(12)13/h6-8,10-11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8-/m1/s1 |
InChI Key |
BELRGBINTSKBGB-GJMOJQLCSA-N |
Isomeric SMILES |
CCOC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
Canonical SMILES |
CCOCC(C)C(C(C(=O)O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


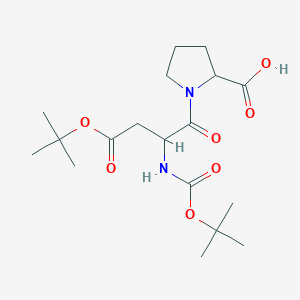
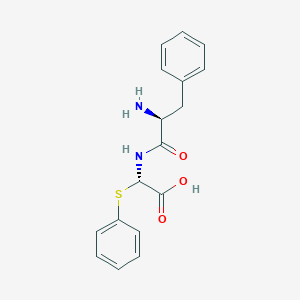

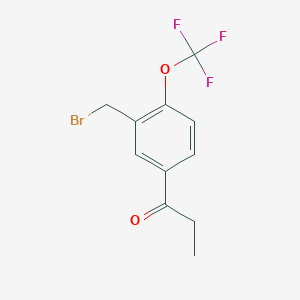
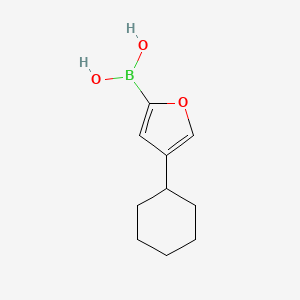
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
